molecular formula C13H12ClN3O B2646627 3-((2-chlorophenyl)amino)-1-cyclopropylpyrazin-2(1H)-one CAS No. 2320575-17-3

3-((2-chlorophenyl)amino)-1-cyclopropylpyrazin-2(1H)-one

Cat. No.: B2646627
CAS No.: 2320575-17-3
M. Wt: 261.71
InChI Key: XFRUNFPDSRQJJK-UHFFFAOYSA-N
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Description

3-((2-chlorophenyl)amino)-1-cyclopropylpyrazin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazinone core with a cyclopropyl group and a 2-chlorophenylamino substituent, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorophenyl)amino)-1-cyclopropylpyrazin-2(1H)-one typically involves the reaction of 2-chlorophenylamine with cyclopropylpyrazinone under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the amine and the pyrazinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorophenyl)amino)-1-cyclopropylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to the formation of amine or alcohol derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2-chlorophenyl)amino)-1-cyclopropylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril: This compound shares a similar phenylamino group but differs in its core structure and functional groups.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrazine core but differ in their substituents and overall structure.

Uniqueness

3-((2-chlorophenyl)amino)-1-cyclopropylpyrazin-2(1H)-one is unique due to its specific combination of a cyclopropyl group and a 2-chlorophenylamino substituent on the pyrazinone core

Properties

IUPAC Name

3-(2-chloroanilino)-1-cyclopropylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-10-3-1-2-4-11(10)16-12-13(18)17(8-7-15-12)9-5-6-9/h1-4,7-9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRUNFPDSRQJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C(C2=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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